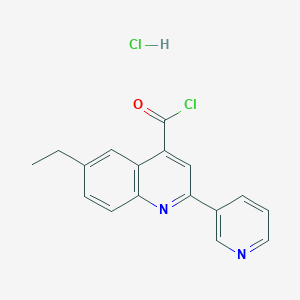
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Vue d'ensemble
Description
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C17H14Cl2N2O and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of antibacterial and antifungal research. Its molecular formula is with a molecular weight of approximately 333.2 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal activities. The following table summarizes the minimum inhibitory concentrations (MICs) of related compounds against various bacterial strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3k | Staphylococcus aureus | 3.90 |
| 3k | MRSA (ATCC 43300) | <1 |
| 3d | Candida albicans | 7.80 |
| 3k | Escherichia coli | Not active |
The compound 3k , a structural analogue, demonstrated potent activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The biological activity of quinoline derivatives is often attributed to their ability to inhibit key bacterial processes. For instance, they may interfere with bacterial cell wall synthesis or disrupt protein synthesis pathways. The presence of the pyridine moiety in this compound could enhance its interaction with bacterial ribosomes or other cellular targets, leading to effective growth inhibition .
Case Studies
- Antibacterial Activity Against MRSA : A study highlighted that compound 3k exhibited an MIC value of less than 1 µg/mL against MRSA, showcasing its potential as a candidate for treating infections caused by antibiotic-resistant bacteria .
- Fungal Inhibition : In vitro tests showed that certain quinoline derivatives exhibited moderate antifungal activity against Candida albicans. The compound's structural features may contribute to its efficacy against fungal pathogens .
Research Findings
A comprehensive evaluation of various alkaloids has demonstrated that compounds structurally similar to this compound possess diverse biological activities. For example, studies have shown that modifications in the quinoline structure can lead to enhanced antibacterial potency and selectivity .
Propriétés
IUPAC Name |
6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12;/h3-10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBJDYTSSMRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















